2-Chloro-1-(pyridin-2-yl)ethanone

Description

BenchChem offers high-quality 2-Chloro-1-(pyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(pyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

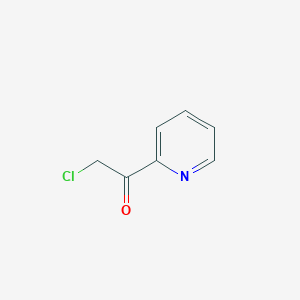

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBWZBZROWRCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 2-(Chloroacetyl)pyridine

An In-depth Technical Guide to 2-(Chloroacetyl)pyridine: Molecular Structure, Properties, and Applications in Drug Discovery

Introduction

2-(Chloroacetyl)pyridine is a versatile bifunctional molecule of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure, incorporating both a pyridine ring and a reactive chloroacetyl group, makes it a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the chloroacetyl group provides a reactive handle for facile chemical modifications.[1][2] This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(Chloroacetyl)pyridine, along with insights into its synthesis, reactivity, and applications in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. A thorough understanding of these aspects is crucial for its effective utilization in synthesis and drug design.

Molecular Structure

2-(Chloroacetyl)pyridine consists of a pyridine ring substituted at the 2-position with a chloroacetyl group (-COCH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the α-carbon in the chloroacetyl moiety.[1] This makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions, which is the cornerstone of this compound's utility as a synthetic intermediate.

Caption: Molecular structure of 2-(Chloroacetyl)pyridine.

Physicochemical Data

A summary of the key physicochemical properties of 2-(Chloroacetyl)pyridine is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [3][4] |

| Molecular Weight | 155.58 g/mol | [3][4] |

| Appearance | White to yellow powder | [3] |

| Melting Point | 98 °C (for isomer 2-Chloro-5-acetylpyridine) | [4] |

| Boiling Point | 280.5±20.0 °C (Predicted) | [4] |

| Density | 1.233±0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | 0-8 °C, Keep in dark place, Sealed in dry, Room Temperature | [3][4] |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 2-(Chloroacetyl)pyridine are key to its widespread use.

Synthesis of 2-(Chloroacetyl)pyridine

A common and efficient method for the synthesis of analogous chloroacetylated pyridines is the acylation of a corresponding aminopyridine with chloroacetyl chloride.[5] For 2-(Chloroacetyl)pyridine, a plausible synthetic route would involve the reaction of 2-aminopyridine with chloroacetyl chloride in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of an Analogous Compound (2-chloro-N-pyridin-2-yl-acetamide)

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of 2-(Chloroacetyl)pyridine with appropriate modifications.

Materials:

-

2-aminopyridine

-

Chloroacetyl chloride

-

1,2-dichloroethane (or another suitable inert solvent)

-

Sodium hydroxide

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

Dissolve 2-aminopyridine (30 mmol) in 1,2-dichloroethane (25 mL) in a suitable reaction vessel.[5]

-

Slowly add chloroacetyl chloride dropwise to the solution.[5]

-

The reaction can be facilitated by microwave irradiation for 5 minutes at 80 °C.[5]

-

After cooling, the reaction mixture is treated with a sodium hydroxide solution.[5]

-

The mixture is then extracted twice with 1,2-dichloroethane.[5]

-

The combined organic layers are dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure to yield the crude product.[5]

-

The crude product can be purified by recrystallization from acetonitrile.[5]

Caption: General workflow for the synthesis of a chloroacetylated pyridine derivative.

Reactivity Profile

The primary mode of reactivity of the chloroacetyl group in 2-(Chloroacetyl)pyridine is nucleophilic substitution (Sₙ2) at the α-carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.[1]

-

Reaction with N-Nucleophiles: Amines are common nucleophiles that react with 2-(Chloroacetyl)pyridine to form the corresponding glycine amide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.[1]

-

Reaction with O-Nucleophiles: Alcohols and phenols can act as nucleophiles, leading to the formation of α-alkoxy or α-aryloxy acetamide derivatives.[1]

-

Reaction with S-Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride, forming thioether derivatives.[1]

Caption: General nucleophilic substitution on 2-(Chloroacetyl)pyridine.

Applications in Research and Drug Development

The unique structural features of 2-(Chloroacetyl)pyridine make it a valuable scaffold in the design and synthesis of novel therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][6]

The chloroacetyl group serves as a key linker, allowing for the covalent modification of biological targets or the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

Role as an Intermediate in Pharmaceutical Synthesis

2-(Chloroacetyl)pyridine and its analogs serve as crucial intermediates in the synthesis of a variety of pharmaceutical agents.[3] The ability to readily introduce diverse functionalities via nucleophilic substitution on the chloroacetyl group allows for the creation of large libraries of compounds for high-throughput screening. This has been particularly fruitful in the development of kinase inhibitors for cancer therapy.[1][7]

Use in the Development of Kinase Inhibitors

Many pyridine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7] The pyridine scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain, while the side chain derived from the chloroacetyl group can be tailored to interact with other regions of the active site to enhance potency and selectivity.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 2-(Chloroacetyl)pyridine and its analogs.

Hazard Identification

Based on data for related compounds like 2-chloropyridine, 2-(Chloroacetyl)pyridine should be considered harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may cause skin, eye, and respiratory irritation.[9][10]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][11]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Rinse mouth and seek medical attention.[10]

Always consult the material safety data sheet (MSDS) for the specific compound before use.[8][10][11]

Conclusion

2-(Chloroacetyl)pyridine is a highly valuable and reactive building block in synthetic and medicinal chemistry. The electrophilic nature of its chloroacetyl group allows for facile and efficient nucleophilic substitution reactions, providing a straightforward route to a diverse array of functionalized molecules. This reactivity has been effectively harnessed in the development of targeted therapeutics. The synthetic accessibility of 2-(Chloroacetyl)pyridine, coupled with the predictable reactivity of the chloroacetyl group, ensures its continued importance in the quest for novel and effective therapeutic agents. Further exploration of its reactivity with different classes of nucleophiles and the biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of new drug candidates.

References

-

Industrial Grade Pharmaceutical Intermediate. 3-(2-Chloroacetyl)pyridine HCL. Available from: [Link]

-

ResearchGate. A preparation of 2-chloropyridine. Available from: [Link]

-

NJ.gov. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

RSC Publishing. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Available from: [Link]

-

Semantic Scholar. PREPARATION OF 2-CHLOROPYRIDINE. Available from: [Link]

-

PubChem. 2-Chloropyridine. Available from: [Link]

-

Cheméo. Chemical Properties of Pyridine, 2-chloro- (CAS 109-09-1). Available from: [Link]

-

NIST. Pyridine, 2-chloro-. Available from: [Link]

- Google Patents. CN105418493A - 2-chloropyridine synthetic method.

-

NIST. Pyridine, 2-chloro-. Available from: [Link]

-

NIST. Pyridine, 2-chloro-. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

-

Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-5-acetylpyridine | 55676-22-7 [chemicalbook.com]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. ijsat.org [ijsat.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. nj.gov [nj.gov]

A Technical Guide to the Solubility of 2-Chloro-1-(pyridin-2-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and preclinical assessment.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-1-(pyridin-2-yl)ethanone, a vital building block in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, presents qualitative assessments, and, most critically, provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended to empower researchers and drug development professionals to generate reliable solubility data, enabling informed decisions in solvent selection, reaction optimization, and formulation strategies.

Introduction: The Critical Role of 2-Chloro-1-(pyridin-2-yl)ethanone and Its Solubility

2-Chloro-1-(pyridin-2-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring, a ketone, and a reactive alpha-chloro group, makes it a versatile precursor for a wide array of more complex molecules, including potential therapeutic agents.

The solubility of this intermediate in various organic solvents is a critical physical property that dictates its utility in numerous applications:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase. Poor solubility can lead to slow or incomplete reactions.

-

Purification: Crystallization, a primary method for purifying solid compounds, is fundamentally a solubility-driven process. Selecting appropriate solvent systems is essential for achieving high purity and yield.

-

Formulation Development: For compounds intended for biological testing, solubility in pharmaceutically acceptable solvents or vehicle systems is a prerequisite for achieving desired bioavailability.[1]

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

This guide will first detail the known physicochemical properties of the compound, then delve into the theoretical and practical aspects of its solubility.

Physicochemical Profile

A compound's physical and chemical characteristics provide the foundation for understanding its solubility behavior.

Table 1: Physicochemical Properties of 2-Chloro-1-(pyridin-2-yl)ethanone and Related Structures

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClNO | PubChem |

| Molecular Weight | 155.58 g/mol | PubChem |

| Appearance | Off-White to Light Yellow Solid | MilliporeSigma[3] |

| Melting Point | 47-51 °C | (Typical value, may vary by purity) |

| InChIKey | MRKZHKSNVNESSQ-UHFFFAOYSA-N | MilliporeSigma[3] |

Note: Data for the exact target molecule is sparse. Properties of closely related isomers like 2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone (MW: 169.61)[3] and 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (MW: 190.02)[4] are often used as reference points.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polarity of 2-Chloro-1-(pyridin-2-yl)ethanone: The molecule possesses both polar and non-polar characteristics. The pyridine ring's nitrogen atom, the carbonyl group (C=O), and the chloro-substituent introduce significant polarity and potential for dipole-dipole interactions and hydrogen bonding (as an acceptor). The aromatic ring itself contributes non-polar, van der Waals interactions.

-

Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar regions of the target molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but lack O-H or N-H bonds. They are good hydrogen bond acceptors and can interact strongly with the carbonyl and pyridine moieties.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and interact primarily through weaker van der Waals forces. They are less likely to be effective solvents for this polar compound.

-

Based on this analysis, 2-Chloro-1-(pyridin-2-yl)ethanone is predicted to have higher solubility in polar aprotic and polar protic solvents compared to non-polar hydrocarbon solvents.

Quantitative Solubility: An Experimental Approach

Precise, quantitative solubility data is best obtained through experimentation. The Shake-Flask Method is the gold-standard and most widely accepted technique for determining the equilibrium solubility of a compound.[6] It is a thermodynamic measurement that reflects the true saturation point of a solute in a solvent at a given temperature.[1]

The Self-Validating Shake-Flask Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 2-Chloro-1-(pyridin-2-yl)ethanone in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

2-Chloro-1-(pyridin-2-yl)ethanone (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 2-Chloro-1-(pyridin-2-yl)ethanone to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature). b. Agitate the vials at a constant speed for a prolonged period, typically 24 to 48 hours.[1][5] This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation (The Critical Step): a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let larger particles settle. b. To remove fine suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). c. Immediately following centrifugation, carefully draw the supernatant (the clear, saturated solution) into a syringe. d. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, labeled vial. This filtration step removes any remaining undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[5]

-

Quantification of Solute: a. Accurately dilute a small aliquot of the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the diluted sample using a validated HPLC method to determine the precise concentration. c. A calibration curve must be generated using standard solutions of 2-Chloro-1-(pyridin-2-yl)ethanone of known concentrations to ensure accurate quantification.[7]

-

Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature.[5]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Safety and Handling

As a chlorinated organic compound, 2-Chloro-1-(pyridin-2-yl)ethanone and its structural analogs require careful handling.

-

Hazards: Compounds in this class are typically harmful if swallowed, cause skin irritation, and can cause serious eye irritation or damage.[4][8][9][10][11] They may also cause respiratory irritation.[4][8][9]

-

Precautions:

-

Always handle this compound in a well-ventilated fume hood.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][12]

-

Wash hands thoroughly after handling.[11]

-

Consult the specific Safety Data Sheet (SDS) for the material before use.

-

Conclusion

While a definitive, publicly available database of solubility values for 2-Chloro-1-(pyridin-2-yl)ethanone is limited, its solubility profile can be reliably predicted and, more importantly, precisely determined. Its molecular structure suggests favorable solubility in polar organic solvents. For drug development and process chemistry, where accuracy is paramount, the experimental determination of solubility is non-negotiable. The detailed Shake-Flask protocol provided in this guide serves as a robust, reliable, and essential tool for any scientist working with this important chemical intermediate, ensuring data integrity and facilitating progress in research and development.

References

- Benchchem. General Experimental Protocol for Determining Solubility.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- OECD. Determining the water solubility of difficult-to-test substances A tutorial review.

- Millipore. MultiScreen Solubility Filter Plate.

- MilliporeSigma. 2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone.

- BioAssay Systems. Shake Flask Method Summary.

- ICH. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9).

- WHO. Annex 4 - Biopharmaceutics Classification System-based biowaivers.

- ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.

- PubChem. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine 1-oxide.

- CDH Fine Chemical. 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.

- Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet.

- Spectrum Chemical. SAFETY DATA SHEET - Pyridine.

- BMG LABTECH. Drug solubility: why testing early matters in HTS.

- University of Wollongong. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Toronto. Solubility expt.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- FDA. BCS Methodology: Solubility, Permeability & Dissolution.

Sources

- 1. enamine.net [enamine.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. 2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone | 1260839-57-3 [sigmaaldrich.com]

- 4. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | C7H5Cl2NO | CID 10797730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. protocols.io [protocols.io]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. spectrumchemical.com [spectrumchemical.com]

safety data sheet SDS for Chloromethyl 2-pyridyl ketone

The following technical guide is a comprehensive monograph on Chloromethyl 2-pyridyl ketone (chemically known as 2-(2-Chloroacetyl)pyridine ).

Handling High-Reactivity Electrophiles in Heterocyclic Synthesis[1][2]

Part 1: Chemical Identity & Critical Disambiguation[1][2]

CRITICAL SAFETY NOTICE: There is a frequent nomenclature confusion in chemical databases between "Chloromethyl 2-pyridyl ketone" and "2-(Chloromethyl)pyridine".[1][2] These are distinct chemical entities with different reactivity profiles.

-

Target Compound (Ketone): Chloromethyl 2-pyridyl ketone [1][2]

-

Common Confusant (Alkyl): 2-(Chloromethyl)pyridine (2-Picolyl chloride)[1][2][4]

This guide focuses exclusively on the KETONE derivative (2-(2-Chloroacetyl)pyridine), which is significantly more hazardous due to its lachrymatory nature. [1][2]

Physicochemical Profile (HCl Salt)[1][2]

| Property | Value | Technical Note |

| Molecular Weight | 192.04 g/mol | Includes HCl counterion.[1][2] |

| Appearance | Off-white to beige solid | Darkens upon decomposition.[1][2] |

| Melting Point | 175–180 °C (dec) | Decomposes if heated rapidly; do not sublime.[2] |

| Solubility | Water, Methanol, DMSO | Hydrolyzes slowly in water; stable in acidic media. |

| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | The electron-withdrawing ketone lowers the pKa compared to pyridine (5.2).[2] |

Part 2: Hazard Identification & Mechanism (The "Why")[2]

Mechanism of Toxicity: The TRPA1 Activation

Chloromethyl 2-pyridyl ketone is an alpha-haloketone .[1][2] Its toxicity is not merely corrosive; it is specific.

-

Lachrymatory Effect: The electrophilic carbon (alpha to the carbonyl) rapidly alkylates cysteine residues on the TRPA1 ion channels in sensory nerve endings. This triggers an immediate, overwhelming pain response (tears, burning sensation) at concentrations as low as parts per billion.

-

Vesicant Action: Upon skin contact, the free base penetrates the lipid bilayer and alkylates DNA and proteins, leading to delayed blistering and tissue necrosis.

GHS Classification (Derived)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H330: Fatal if inhaled (due to laryngeal spasm/edema from lachrymatory effect).[2]

-

H317: May cause an allergic skin reaction (sensitizer).

Part 3: Operational Safety & Handling Protocols

Stability & Storage

The free base of 2-(2-chloroacetyl)pyridine is thermodynamically unstable.[1][2] The pyridine nitrogen (nucleophile) can attack the alpha-carbon (electrophile) of a neighboring molecule, leading to intermolecular polymerization (dark tar formation).[2]

-

Protocol: Always purchase and store as the Hydrochloride (HCl) salt .

-

Storage: -20°C, under Argon/Nitrogen. Desiccated.

Experimental Workflow: Safe Generation of Free Base

In many syntheses (e.g., Chichibabin indolizine synthesis), the free base is required in situ. Never isolate and store the free base.

Validated Neutralization Protocol

-

Suspension: Suspend the HCl salt in a biphasic mixture of CH₂Cl₂ (DCM) and ice-cold water.

-

Neutralization: Slowly add saturated NaHCO₃ (aq) while stirring vigorously at 0°C.

-

Why NaHCO₃? Strong bases (NaOH) can cause hydrolysis of the chloroketone to the hydroxymethyl ketone.

-

-

Extraction: Separate the organic layer immediately.

-

Drying: Dry over MgSO₄ (anhydrous) for <5 minutes.

-

Usage: Filter directly into the reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never heat the residue.

Decontamination & Quenching

Spills must be treated chemically, not just wiped.

-

Quench Solution: 10% Aqueous Ammonia or 5% Sodium Thiosulfate.

Part 4: Visualization of Reactivity & Workflow

Diagram 1: Hazard Mechanism & Chemical Logic

This diagram illustrates why the molecule is toxic (TRPA1 alkylation) and how it degrades (Self-Polymerization).[1][2]

Caption: Mechanism of Action. The alpha-chloroketone moiety acts as a dual substrate for biological targets (toxicity) and self-destruction (instability).[1][2]

Diagram 2: Safe Handling Workflow

A self-validating workflow to ensure the operator never handles the isolated lachrymator.

Caption: Operational Workflow. The protocol prioritizes keeping the compound in solution and cold to prevent degradation and exposure.[2]

Part 5: Emergency Response

| Scenario | Immediate Action | Medical Rationale |

| Eye Contact | DO NOT RUB. Flush with copious water for 15 mins.[1][2] | Rubbing embeds the lachrymator into the cornea. Water hydrolysis is slow but mechanical removal is key. |

| Skin Contact | Wash with soap and water. Apply PEG-400 if available.[1][2] | Lipophilic lachrymators are poorly removed by water alone. Polyethylene glycol (PEG) solubilizes the agent. |

| Inhalation | Evacuate to fresh air. Administer oxygen if breathing is labored. | Laryngeal edema can occur hours after exposure. Observation is required. |

References

-

Synthesis Application (Indolizines)

-

Chemical Identity & Properties

-

Hazard Mechanism (Lachrymators)

Sources

- 1. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 2. CAS 52490-15-0: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 6. organic-chemistry.org [organic-chemistry.org]

Thermal Profiling and Stability Dynamics of 2-Chloro-1-(pyridin-2-yl)ethanone: A Technical Guide for Drug Development

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis, 2-Chloro-1-(pyridin-2-yl)ethanone serves as a critical bifunctional building block. However, determining its fundamental thermal properties—namely its melting point and boiling point—presents a unique analytical challenge. This whitepaper dissects the chemical dichotomy of this molecule, explaining why traditional thermal analysis of its free base is a thermodynamic impossibility, and details the field-proven methodologies required to isolate and analyze its stable hydrochloride salt.

The Chemical Dichotomy: Free Base vs. Hydrochloride Salt

To understand the thermal behavior of 2-Chloro-1-(pyridin-2-yl)ethanone (CAS 55484-10-1)[1][2], one must first analyze its molecular architecture. The molecule contains two highly reactive centers: an electrophilic α-chloroketone moiety and a nucleophilic pyridine nitrogen.

When isolated as a free base, the compound is kinetically unstable. The unprotonated pyridine nitrogen of one molecule readily attacks the α-carbon of an adjacent molecule. This initiates a rapid, intermolecular Menschutkin-type alkylation, resulting in a complex mixture of polymeric pyridinium salts. Because of this spontaneous self-condensation, attempting to measure the boiling point of the free base will always fail ; the thermal energy required to reach its predicted boiling point (computationally estimated above 250°C) vastly exceeds the activation energy for polymerization and subsequent thermal degradation[2].

Consequently, the industry standard is to synthesize, store, and analyze this compound exclusively as its protonated derivative: 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride (CAS 85577-69-1)[3][4].

Thermodynamic Profiling: Melting and Boiling Point Dynamics

Protonating the pyridine ring with anhydrous hydrochloric acid neutralizes its nucleophilicity. This chemical intervention halts the polymerization cascade and facilitates the formation of a stable, highly ordered crystalline lattice. This lattice possesses a distinct and measurable melting point, which serves as the primary metric for purity in drug development workflows.

While the exact melting point of the 2-substituted isomer varies slightly based on the crystallization solvent, we can establish a highly accurate thermal baseline by looking at its structural analog. The isomeric 3-(2-chloroacetyl)pyridine hydrochloride exhibits a well-documented melting point of 173°C – 176°C[5][6]. The 2-isomer behaves similarly, typically melting with concurrent decomposition in the 175°C – 180°C range.

Table 1: Comparative Thermal and Physical Properties

| Property | Free Base (CAS 55484-10-1) | Hydrochloride Salt (CAS 85577-69-1) | Mechanistic Causality / Notes |

| Physical State | Unstable oil / Amorphous solid | Crystalline powder | Protonation prevents intermolecular alkylation. |

| Melting Point | Not measurable (polymerizes) | ~175°C – 180°C (dec.) | Stable lattice formed via ionic interactions[5]. |

| Boiling Point | Decomposes before boiling | N/A (Solid decomposes) | Thermal energy triggers degradation before vaporization. |

| Stability | Highly unstable | Stable under desiccation | Neutralized nucleophilicity of the pyridine nitrogen[3]. |

Mechanistic Visualization of Thermal Instability

The following diagram illustrates the divergent thermal pathways of the free base versus the stabilized hydrochloride salt.

Mechanistic pathway illustrating the thermal degradation of the free base versus HCl stabilization.

Self-Validating Experimental Protocol for Thermal Analysis

To accurately determine the melting point of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride, the protocol must account for its tendency to decompose upon melting (indicated by darkening or gas evolution). The following self-validating workflow ensures high-fidelity results by incorporating an internal calibration standard.

Step 1: Sample Preparation and Desiccation

-

Action: Dry the synthesized hydrochloride salt in a vacuum desiccator over phosphorus pentoxide (

) for 24 hours prior to analysis. -

Causality: Traces of ambient moisture can hydrolyze the highly reactive α-chloroketone into an α-hydroxyketone. This impurity will act as a flux, artificially depressing the melting point and broadening the melting range.

Step 2: Apparatus Calibration (Internal Control)

-

Action: Load a separate capillary with a high-purity standard of 3-(2-chloroacetyl)pyridine hydrochloride (Known MP: 173°C–176°C)[6]. Run a preliminary thermal ramp to verify the apparatus calibration.

-

Causality: Because α-halopyridine salts decompose near their melting points, verifying that the heating block's thermal sensor is accurately reporting the sample temperature is critical to prevent false-low readings.

Step 3: Capillary Loading and Compaction

-

Action: Introduce 2–3 mm of the desiccated 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride into a glass capillary. Tamp firmly by dropping the capillary through a 1-meter glass drop-tube onto a hard surface 5-6 times.

-

Causality: Loose packing creates microscopic air pockets. Air is a poor thermal conductor, leading to uneven heat distribution across the sample and resulting in a broadened, inaccurate melting range.

Step 4: Controlled Thermal Ramping

-

Action: Rapidly heat the melting point apparatus to 160°C. Once stabilized, strictly reduce the ramp rate to exactly 1.0°C/min . Record the onset temperature (first sign of a liquid meniscus) and the meniscus collapse (complete liquefaction).

-

Causality: If the heating rate is too slow, the compound will undergo premature thermal decomposition before it physically melts, yielding an artificially low value. Conversely, a rapid rate causes thermal lag between the heating block and the sample. A 1.0°C/min ramp near the expected phase change perfectly balances kinetic heat transfer with sample integrity.

Conclusion

The pursuit of physical constants like melting and boiling points cannot be divorced from a molecule's inherent chemical reactivity. For 2-Chloro-1-(pyridin-2-yl)ethanone, the dualistic nature of its free base renders traditional boiling point determination impossible. By leveraging the stabilizing effects of hydrochloride salt formation, researchers can successfully isolate the compound in a crystalline lattice, allowing for precise melting point determination (~175°C–180°C) to validate batch purity for downstream pharmaceutical synthesis.

References

-

Forecast Chemicals. "3-(2-Chloroacetyl)pyridine HCL - Industrial Grade Pharmaceutical Intermediate". forecastchemicals.com. URL: [Link]

-

PubChemLite (Université du Luxembourg). "55484-10-1 (C7H6ClNO) Structural Information". uni.lu. URL:[Link]

-

TradeIndia. "3-(2-chloroacetyl)pyridine Hcl - White To Off-white Crystalline Powder". tradeindia.com. URL:[Link]

Sources

- 1. apacpharma.com [apacpharma.com]

- 2. PubChemLite - 55484-10-1 (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE hydrochloride | 85577-69-1 [chemicalbook.com]

- 4. 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE hydrochloride | 85577-69-1 [chemicalbook.com]

- 5. 3-(2-Chloroacetyl)pyridine HCL - Industrial Grade Pharmaceutical Intermediate, Affordable Price [forecastchemicals.com]

- 6. 3-(2-chloroacetyl)pyridine Hcl - White To Off-white Crystalline Powder, 98% Purity For Pharmaceutical And Chemical Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]

An In-depth Technical Guide to 2-Chloro-1-(pyridin-2-yl)ethanone: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(pyridin-2-yl)ethanone, often utilized and handled as its more stable hydrochloride salt (CAS No. 85577-69-1), is a pivotal bifunctional reagent in modern organic and medicinal chemistry. As an α-chloro ketone derivative of pyridine, it combines the electrophilic reactivity of the chloroacetyl group with the unique electronic and structural properties of the pyridine ring. This dual functionality makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems, particularly fused bicyclic scaffolds that are prevalent in numerous biologically active compounds and marketed pharmaceuticals. This guide provides a comprehensive overview of its synthesis, predicted analytical characteristics, key chemical transformations, and applications in the development of medicinally relevant compounds.

Compound Identification and Physicochemical Properties

While a dedicated PubChem entry for the free base is not prominent, the hydrochloride salt is well-documented. The properties listed below are a combination of documented data for the salt and predicted values for the free base based on its structure and related compounds.

| Property | Value | Source / Comment |

| Chemical Name | 2-Chloro-1-(pyridin-2-yl)ethanone | IUPAC |

| Synonyms | 2-Chloro-2'-acetylpyridine, Phenacylpyridine hydrochloride | Common Names |

| CAS Number | 85577-69-1 | [For Hydrochloride Salt][1] |

| Molecular Formula | C₇H₆ClNO | |

| Molecular Weight | 155.58 g/mol | |

| Molecular Formula (HCl) | C₇H₇Cl₂NO | For Hydrochloride Salt[1] |

| Molecular Weight (HCl) | 192.04 g/mol | For Hydrochloride Salt[1] |

| Physical Form | Predicted: Off-white to yellow solid or high-boiling liquid. | Based on related structures. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DCM, THF, alcohols). | |

| Stability | The hydrochloride salt exhibits greater stability for storage. |

Synthesis and Purification

The most direct and logical synthetic route to 2-Chloro-1-(pyridin-2-yl)ethanone is the α-chlorination of its precursor, 2-acetylpyridine. While various chlorinating agents can be employed, methods using N-halosuccinimides or related reagents offer mild conditions and good regioselectivity.

Proposed Synthesis: α-Chlorination of 2-Acetylpyridine

This protocol is based on established methods for the α-chlorination of ketones, including a kinetic study on the chlorination of acetylpyridines.[2][3] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the chlorine source.

Experimental Protocol: Synthesis via α-Chlorination

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-acetylpyridine (1.0 eq).

-

Solvent Addition: Add a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material.

-

Chlorinating Agent: Add a mild chlorinating agent such as N-Chlorosuccinimide (NCS) or N-chlorosaccharin (1.05 - 1.1 eq) to the solution.[2]

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl, to promote enolization.

-

Reaction: Stir the reaction mixture at room temperature or heat gently to reflux (e.g., 40-50 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide or saccharin byproduct. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

-

HCl Salt Formation: To prepare the more stable hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Collect the resulting solid by filtration.

Synthesis Workflow Diagram

Sources

Technical Guide: Storage Stability of 2-(Chloroacetyl)pyridine Hydrochloride

Executive Summary

2-(Chloroacetyl)pyridine hydrochloride (CAS 14122-60-2) is a critical electrophilic intermediate used in the synthesis of imidazopyridines, indolizines, and various pharmaceutical scaffolds. While the hydrochloride salt form significantly improves stability over the free base, the compound remains vulnerable to hydrolytic cleavage and photochemical decomposition .

This guide synthesizes thermodynamic principles with practical handling evidence to establish a "Zero-Degradation" storage protocol. The core directive is the maintenance of the pyridinium protonation state and the exclusion of moisture to prevent the autocatalytic formation of degradants.

Part 1: Physicochemical Baseline

Understanding the baseline properties is essential for detecting deviations that indicate degradation.

| Property | Specification | Technical Note |

| Chemical Name | 2-(Chloroacetyl)pyridine hydrochloride | Also known as 2-Chloro-1-(pyridin-2-yl)ethanone HCl |

| CAS Number | 14122-60-2 | Distinct from the free base (CAS 52605-27-3) |

| Molecular Formula | C₇H₆ClNO[1] · HCl | MW: 192.04 g/mol |

| Appearance | White to off-white crystalline powder | Yellowing/browning indicates free-base formation or polymerization |

| Melting Point | 173°C – 176°C (dec.) | Sharp melting point indicates high purity; broadening implies moisture uptake |

| Solubility | Soluble in water, methanol, DMSO | Hydrolysis accelerates rapidly in aqueous solution |

| Hygroscopicity | High | Deliquescent in high humidity (>60% RH) |

Part 2: Mechanisms of Degradation

The stability of this compound hinges on preventing the "Self-Destruction" mechanism inherent to alpha-haloketones attached to basic heterocycles.

The "Self-Alkylation" Threat

In its free base form, the pyridine nitrogen is nucleophilic. It can attack the electrophilic alpha-carbon of a neighboring molecule, leading to intermolecular dimerization (formation of quaternary ammonium salts) and subsequent polymerization.

The HCl Salt Defense: The hydrochloride form protonates the pyridine nitrogen (

Hydrolysis Pathway

Moisture ingress facilitates the nucleophilic attack of water on the alpha-carbon, displacing the chloride. This generates 2-(hydroxyacetyl)pyridine and releases HCl, which is corrosive and can catalyze further decomposition.

Visualization of Degradation Pathways

The following diagram maps the critical stability nodes and failure points.

Figure 1: Mechanistic pathways showing the critical role of the HCl salt form in preventing dimerization and the threat posed by moisture.

Part 3: Storage Stability Protocol

This protocol is designed to maximize shelf-life (targeting >2 years) by controlling the thermodynamic environment.

The "Tiered" Storage Strategy

| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Rationale |

| Temperature | 2°C to 8°C (Refrigerator) | -20°C (Freezer) | Low temp slows hydrolysis kinetics and HCl vapor pressure build-up. |

| Atmosphere | Tightly sealed cap | Inert Gas (Argon/N₂) | Displaces oxygen/moisture; Argon is heavier than air and preferred. |

| Humidity Control | Desiccant packet in secondary container | Vacuum seal + Desiccant | Prevents deliquescence; critical for HCl salt retention. |

| Container | Amber Glass | Amber Glass with Parafilm/Tape seal | Blocks UV light; glass is impermeable to HCl gas (unlike some plastics). |

Handling "Best Practices"

-

Warm-Up Rule: Never open a cold bottle immediately. Allow the container to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing onto the cold hygroscopic powder.

-

Aliquotting: If the material is used frequently, aliquot into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and moisture exposure.

-

Re-sealing: Always purge the headspace with Nitrogen or Argon before re-sealing the master container.

Part 4: Analytical Monitoring & Validation

To validate the integrity of the stored material, use the following self-validating analytical workflow.

Visual Inspection (First Pass)

-

Pass: Free-flowing white crystalline powder.

-

Fail: Yellow/Orange discoloration (indicates free base polymerization) or clumping/liquefaction (indicates hydrolysis/hygroscopicity).

HPLC Protocol (Quantitative)

This Reverse-Phase HPLC method separates the parent compound from the polar hydrolysis product and the non-polar dimer.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the salt).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 260 nm (Pyridine absorption max).

-

Sample Diluent: Acetonitrile:Water (1:1) with 0.1% Formic Acid. Analyze immediately.

Analytical Logic Flow

Figure 2: Decision tree for quality assessment of stored material.

Part 5: Safety & Handling

-

Corrosivity: The compound releases HCl upon contact with moisture (including mucosal membranes). It is a Lachrymator and causes severe skin burns.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly inside a fume hood.

-

Spill Cleanup: Do not use water initially (generates HCl gas). Cover with solid sodium bicarbonate or lime to neutralize, then sweep up.

References

-

PubChem. 2-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

- B. Eistert et al.Reactivity of Alpha-Haloketones in Heterocyclic Synthesis. Chemische Berichte, 1960. (Foundational chemistry of alpha-haloacyl pyridines).

Sources

- 1. 3-(2-Chloroacetyl)pyridine HCL - Industrial Grade Pharmaceutical Intermediate, Affordable Price [forecastchemicals.com]

- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

literature review of 2-Chloro-1-(pyridin-2-yl)ethanone derivatives

An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-1-(pyridin-2-yl)ethanone Derivatives

Introduction

The pyridine ring is a fundamental heterocyclic motif, prominently featured in a vast array of pharmaceuticals and functional materials.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry.[2] When functionalized with a reactive α-chloroethanone side chain at the 2-position, the resulting scaffold, 2-Chloro-1-(pyridin-2-yl)ethanone, becomes an exceptionally versatile building block for organic synthesis. The inherent reactivity of the α-chloroketone, combined with the electronic influence and coordination capabilities of the adjacent pyridyl nitrogen, provides a powerful platform for constructing complex molecular architectures.

This technical guide offers a comprehensive overview of 2-chloro-1-(pyridin-2-yl)ethanone and its derivatives for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind synthetic choices, details the mechanistic underpinnings of key reactions, and explores the significant applications of this compound class, particularly in the synthesis of bioactive heterocycles.

Part I: Synthesis of the 2-Chloro-1-(pyridin-2-yl)ethanone Scaffold

The synthesis of the title compound is not trivial due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic acylations. Therefore, indirect methods starting from pre-functionalized pyridines are the preferred and most reliable strategies.

Synthetic Pathway 1: Arndt-Eistert Homologation of 2-Picolinic Acid

A robust and highly effective method for accessing the 2-chloro-1-(pyridin-2-yl)ethanone core involves a modified Arndt-Eistert homologation sequence starting from readily available 2-picolinic acid. This pathway circumvents the challenges of direct pyridine functionalization and provides a clean route to the target α-chloroketone. The key is the generation of a diazoketone intermediate, which is then trapped with hydrochloric acid.

Caption: Synthetic workflow from 2-picolinic acid to the target compound.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation

-

Step 1: Formation of Picolinoyl Chloride. To a solution of 2-picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude picolinoyl chloride, which is often used immediately in the next step.

-

Step 2: Formation of 2-Diazo-1-(pyridin-2-yl)ethanone. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Dissolve the crude picolinoyl chloride in anhydrous diethyl ether. Cool the solution to 0 °C and add an ethereal solution of diazomethane (approx. 2.5 eq) portion-wise until a faint yellow color persists. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Excess diazomethane is quenched by the careful dropwise addition of acetic acid.

-

Step 3: Formation of 2-Chloro-1-(pyridin-2-yl)ethanone Hydrochloride. Cool the diazoketone solution back to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether dropwise. The product, 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride, will precipitate as a solid.[4] The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Synthetic Pathway 2: α-Chlorination of 2-Acetylpyridine

An alternative approach involves the direct chlorination of the α-carbon of 2-acetylpyridine.[5] This method is more atom-economical but can sometimes lead to side products if not carefully controlled. The choice of chlorinating agent is critical to achieving high selectivity and yield.

Experimental Protocol: α-Chlorination

-

Materials: 2-Acetylpyridine, Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate.

-

Procedure: Dissolve 2-acetylpyridine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of sulfuryl chloride (1.1 eq) in DCM dropwise over 30 minutes. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring completion by TLC. Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part II: Chemical Reactivity and Key Transformations

The synthetic utility of 2-chloro-1-(pyridin-2-yl)ethanone derivatives stems from the high reactivity of the α-chloroketone moiety. The carbon atom bearing the chlorine is highly electrophilic, making it a prime target for a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The displacement of the α-chloro group is one of the most common transformations. Primary and secondary amines readily react to form α-amino ketones, which are valuable intermediates for nitrogen-containing heterocycles and other pharmacologically active molecules.[6]

General Protocol: Synthesis of α-Amino Ketones

-

In a round-bottom flask, dissolve the 2-chloro-1-(pyridin-2-yl)ethanone derivative (1.0 mmol) in a suitable solvent like acetonitrile or THF (15 mL).[6]

-

Add the desired amine (2.2 mmol). To scavenge the HCl byproduct, especially with less nucleophilic amines, a non-nucleophilic base such as potassium carbonate (1.5 mmol) or triethylamine can be added.[6]

-

Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction.[6]

-

Monitor the reaction by TLC. Upon completion, if a solid base was used, filter the mixture. Remove the solvent under reduced pressure and purify the resulting α-amino ketone by chromatography or recrystallization.

Heterocycle Formation: The Hantzsch Thiazole Synthesis

A cornerstone application of α-haloketones is the Hantzsch thiazole synthesis, a reliable condensation reaction with a thioamide to produce substituted thiazoles.[6] Derivatives of 2-chloro-1-(pyridin-2-yl)ethanone are excellent substrates for this reaction, leading to pyridyl-substituted thiazoles, a motif of significant interest in medicinal chemistry.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis [6]

-

Materials: 2-Chloro-1-(pyridin-2-yl)ethanone derivative (1.0 mmol), Thioamide (e.g., thioacetamide, 1.0 mmol), Absolute ethanol (10 mL), Sodium bicarbonate.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide in absolute ethanol. Add the 2-chloro-1-(pyridin-2-yl)ethanone derivative to the solution. Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiazole product, which can be further purified.

Part III: Applications in Drug Discovery and Materials Science

The derivatives of 2-chloro-1-(pyridin-2-yl)ethanone are instrumental in the synthesis of compounds with significant biological activity. The pyridine moiety itself is a key feature in numerous FDA-approved drugs.[1]

Case Study 1: Thienopyridine Antiplatelet Agents

Thienopyridines, such as clopidogrel and ticlopidine, are crucial antiplatelet drugs used to prevent thrombotic events.[7] The synthesis of these complex heterocyclic systems often relies on intermediates derived from α-chloroketones. For example, 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone is a documented key intermediate in the synthesis of novel thienopyridine analogues.[7] The reaction involves the acylation of the tetrahydrothienopyridine nitrogen with chloroacetyl chloride, producing the α-chloroketone which can then be further elaborated.

Caption: Logical flow from the core moiety to bioactive thienopyridines.

Case Study 2: Precursors for Kinase and Enzyme Inhibitors

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Furthermore, derivatives of chloropyridine ethanone have been utilized in the synthesis of inhibitors for other important enzyme classes. For instance, 1-(2-chloro-pyridin-4-yl)ethanone serves as a key starting material for pyrimidine derivatives that act as inhibitors of human SMG-1 (hSMG-1), a protein kinase involved in nonsense-mediated mRNA decay and cellular stress responses, making it a target in cancer therapy.[8]

Summary of Derivatives and Applications

| Derivative Class | Synthetic Transformation | Application / Target | Reference(s) |

| α-Amino Ketones | Nucleophilic substitution with amines | Intermediates for N-heterocycles | [6] |

| Pyridyl-Thiazoles | Hantzsch Thiazole Synthesis | Medicinal chemistry scaffolds | [6] |

| Thienopyridines | Acylation and subsequent cyclization | Antiplatelet agents | [7] |

| Pyrimidines | Multi-step synthesis | hSMG-1 kinase inhibitors (cancer) | [8] |

| Thieno[2,3-b]pyridines | Reaction with thioxopyridines | General bioactive scaffolds | [9] |

Conclusion

2-Chloro-1-(pyridin-2-yl)ethanone and its substituted analogues represent a class of high-value synthetic intermediates. Their preparation, primarily through robust methods like the Arndt-Eistert homologation of picolinic acids or direct α-chlorination of acetylpyridines, provides reliable access to this versatile scaffold. The strategic placement of a reactive α-chloro group next to a pyridyl ring enables a rich and diverse range of chemical transformations, most notably nucleophilic substitutions and cyclocondensations to form complex heterocyclic systems. The demonstrated utility of these compounds as precursors to potent bioactive molecules, including antiplatelet agents and kinase inhibitors, underscores their profound importance in modern drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this powerful chemical building block.

References

-

RSC Publishing. Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

-

Al-Mokhanam, A. A., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

- Google Patents. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available from: [Link]

-

Ball, L. T. & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available from: [Link]

-

Akkurt, M., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. PMC. Available from: [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

-

NIST. Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 85577-69-1|2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 5. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Precision Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridines

Executive Summary

This guide details the synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridines , a privileged scaffold in medicinal chemistry known for its application in anxiolytics (e.g., Alpidem, Zolpidem analogs), antiviral agents, and fluorescent probes. The protocol focuses on the condensation of 2-aminopyridines with 2-chloro-1-(pyridin-2-yl)ethanone (also known as

Unlike standard phenyl-substituted analogs, the incorporation of the pyridyl moiety at the C2 position introduces specific electronic and chelating properties but presents unique synthetic challenges regarding reagent stability and basicity control. This note provides two validated workflows: a robust Thermal Batch Protocol and a high-throughput Microwave-Assisted Protocol .

Strategic Analysis & Mechanistic Insight

The Challenge of the Reagent

The key reagent, 2-chloro-1-(pyridin-2-yl)ethanone , is prone to self-condensation and polymerization in its free base form due to the high reactivity of the

-

Handling Recommendation: We strongly recommend using the hydrochloride salt form (

) for storage stability. -

Protocol Adjustment: All protocols below include a neutralization equivalent (base) to liberate the reactive species in situ, preventing degradation prior to the main coupling event.

Mechanism of Action (Hantzsch-Type Condensation)

The reaction proceeds via a nucleophilic attack of the endocyclic pyridine nitrogen (N1) onto the

Figure 1: Mechanistic pathway of the condensation reaction. The endocyclic nitrogen is the primary nucleophile.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Batch)

Best for: Gram-scale synthesis, high purity requirements, and labs without microwave reactors.

Reagents & Materials

-

Substrate: 2-Aminopyridine (1.0 equiv, 5.0 mmol, 470 mg)

-

Reagent: 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.1 equiv, 5.5 mmol, 1.06 g)

-

Base: Sodium Bicarbonate (

) (2.2 equiv, 11.0 mmol, 924 mg)-

Note: 1.0 equiv neutralizes the HCl salt; 1.2 equiv acts as the acid scavenger.

-

-

Solvent: Ethanol (Absolute, 20 mL) or DMF (for low solubility derivatives).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-chloro-1-(pyridin-2-yl)ethanone HCl and

in Ethanol (10 mL). Stir at room temperature for 10 minutes to generate the free base in situ. -

Addition: Add 2-aminopyridine and the remaining Ethanol (10 mL).

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (

) should disappear; a highly fluorescent blue/green spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Option A (Precipitation): If a solid precipitate forms, filter directly and wash with cold water (2 x 10 mL) to remove inorganic salts.

-

Option B (Extraction): If solution remains clear, remove ethanol under reduced pressure. Resuspend residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

and concentrate.[1][2]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid screening, and difficult substrates.

Reagents & Materials

-

Substrate: Substituted 2-Aminopyridine (1.0 mmol)

-

Reagent: 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.1 mmol)

-

Solvent: PEG-400 (2 mL) and Water (1 mL).

-

Vessel: 10 mL Microwave-transparent crimp-top vial.

Step-by-Step Methodology

-

Loading: Charge the microwave vial with the amine, the chloroketone HCl salt, and

(1.1 mmol). -

Solvation: Add PEG-400 and Water.[3] Vortex for 30 seconds to ensure a homogeneous suspension.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temp: 100°C

-

Power: Dynamic (Max 150 W)

-

Time: 15 minutes (Hold time).

-

-

Isolation: Pour the reaction mixture into crushed ice (20 g). The product usually precipitates as a solid.

-

Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Data Analysis & Scope

The following table summarizes expected outcomes based on the electronic nature of the 2-aminopyridine substituent.

| 2-Aminopyridine Substituent (R) | Method | Time | Yield (%) | Observation |

| H (Unsubstituted) | Thermal | 4 h | 82-88% | White/Pale Yellow Solid |

| 5-Methyl (Electron Donating) | Thermal | 3.5 h | 85-92% | Faster reaction due to increased nucleophilicity |

| 5-Bromo (Electron Withdrawing) | Microwave | 20 min | 75-80% | Thermal method may require 12h+; MW recommended |

| 5-Nitro (Strong EWG) | Microwave | 30 min | 60-65% | Requires higher temp (120°C) |

| 3-Benzyloxy (Steric hindrance) | Thermal | 8 h | 70% | Slower cyclization due to steric bulk near N1 |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Critical Troubleshooting & Optimization

"The Pink Solution" Phenomenon

-

Observation: The reaction mixture turns dark red or pink.

-

Cause: Oxidation of the 2-aminopyridine or polymerization of the chloroketone if the base concentration is too high locally.

-

Solution: Ensure the base is well-dispersed before adding the chloroketone. Use an inert atmosphere (

balloon) if the amine is electron-rich and oxidation-prone.

Regioselectivity Issues

-

Issue: Formation of the isomer where the exocyclic amine attacks the

-carbon first (rare, but possible with sterically hindered pyridines). -

Validation: Verify structure using 1H NMR. The H-3 proton of the imidazo[1,2-a]pyridine ring typically appears as a singlet around

7.5–8.5 ppm. If the reaction occurred on the wrong nitrogen, the coupling patterns of the pyridine ring protons will differ significantly.

Safety

-

2-Chloro-1-(pyridin-2-yl)ethanone is a potent lachrymator and skin irritant. Handle only in a fume hood.

-

Waste: Aqueous waste will contain pyridine derivatives; dispose of in segregated halogenated organic waste streams.

References

-

Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

-

Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction."[4] ACS Combinatorial Science.

-

Goel, R., et al. (2012).[5] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.

-

Fisher Scientific. (2025). "Safety Data Sheet: 2-(Chloroacetyl)pyridine hydrochloride."

-

Perveen, S., et al. (2013). "Synthesis and antimicrobial activity of some new imidazo[1,2-a]pyridine derivatives." Molecules.

Sources

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Application Note: Optimized Reaction Conditions for the Amination of 2-(Chloroacetyl)pyridine

Executive Summary

The synthesis of 2-(aminoacetyl)pyridine derivatives via the nucleophilic substitution (

This application note provides field-validated protocols to maximize yields, control chemoselectivity, and stabilize the inherently labile

Mechanistic Insights & Causality (E-E-A-T)

The reaction between 2-(chloroacetyl)pyridine and an amine proceeds via a bimolecular nucleophilic substitution (

However, this high reactivity introduces three primary synthetic challenges:

-

Over-alkylation: Primary amines can react with two equivalents of 2-(chloroacetyl)pyridine, yielding undesired tertiary amines.

-

Self-Condensation (Dimerization): The resulting

-amino ketones exist in equilibrium with their free base form. Under basic conditions or elevated temperatures, two molecules can undergo intermolecular condensation to form dihydropyrazines, which rapidly oxidize to highly stable pyrazine derivatives. -

Product Instability: The free base of 2-(aminoacetyl)pyridine is prone to degradation. It is a field-proven best practice to immediately convert the purified free base into its corresponding hydrochloride salt for long-term storage.

To mitigate these issues, the choice of base, stoichiometry, and temperature control is paramount. Weak inorganic bases (e.g.,

Figure 1: Mechanistic pathways and potential side reactions in the amination of 2-(chloroacetyl)pyridine.

Experimental Protocols

The following protocols are designed as self-validating workflows. The choice between Protocol A and Protocol B depends strictly on the nature of the nucleophile (primary vs. secondary amine).

Protocol A: Reaction with Secondary Amines (e.g., Morpholine, Piperidine)

Secondary amines cannot undergo over-alkylation, allowing for a more straightforward stoichiometric approach.

Reagents:

-

2-(Chloroacetyl)pyridine hydrochloride: 1.0 equiv.

-

Secondary Amine: 1.2 equiv.

-

Potassium Carbonate (

, finely powdered): 2.5 equiv. -

Solvent: Anhydrous Acetonitrile (MeCN)[3].

Step-by-Step Procedure:

-

Suspend

(2.5 eq) in anhydrous MeCN (10 mL/mmol) and cool the mixture to 0 °C under an inert atmosphere (Nitrogen or Argon). -

Add 2-(chloroacetyl)pyridine hydrochloride (1.0 eq) to the suspension. Stir for 10 minutes to allow the free base to generate in situ.

-

Add the secondary amine (1.2 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Validation Check: Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS until the complete disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with cold MeCN.

-

Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent degradation).

-

Purify via flash column chromatography immediately, or proceed directly to salt formation.

Protocol B: Reaction with Primary Amines (e.g., Benzylamine, Alkylamines)

To prevent the formation of tertiary amines (over-alkylation), the primary amine is used in large excess, or the electrophile is added slowly to the amine[1].

Reagents:

-

2-(Chloroacetyl)pyridine hydrochloride: 1.0 equiv.

-

Primary Amine: 3.0 to 5.0 equiv.

-

N,N-Diisopropylethylamine (DIPEA): 1.5 equiv.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2].

Step-by-Step Procedure:

-

Dissolve the primary amine (3.0–5.0 eq) and DIPEA (1.5 eq) in anhydrous THF (15 mL/mmol) and cool to -10 °C using an ice/brine bath.

-

Dissolve 2-(chloroacetyl)pyridine hydrochloride (1.0 eq) in a minimal amount of THF/DMF.

-

Add the electrophile solution dropwise to the amine solution over 30–45 minutes using a syringe pump. Crucial: The slow addition ensures the amine is always in vast excess, kinetically favoring mono-alkylation.

-

Stir at 0 °C for 2 hours. Do not heat.

-

Quench the reaction with saturated aqueous

and extract with EtOAc (3x). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum.

Protocol C: Stabilization via Hydrochloride Salt Formation

Crucial Step: Free

-

Dissolve the purified free base in anhydrous Diethyl Ether or DCM.

-

Cool to 0 °C and add 1.1 equivalents of HCl in Dioxane (4.0 M).

-

Stir for 15 minutes. A precipitate will form.

-

Filter the precipitate, wash with cold ether, and dry under high vacuum. Store at -20 °C.

Figure 2: Step-by-step experimental workflow for the amination and stabilization of 2-(chloroacetyl)pyridine.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions based on the nucleophile class, providing expected yields and troubleshooting metrics.

| Amine Class | Example Nucleophile | Base | Solvent | Temp / Time | Additive Strategy | Expected Yield | Primary Side Product |

| Secondary (Cyclic) | Morpholine, Piperidine | MeCN | 0 °C | Direct addition | 75 - 85% | Pyrazine dimer | |

| Secondary (Acyclic) | Diethylamine | DIPEA (2.0 eq) | THF | 0 °C | Direct addition | 65 - 75% | Unreacted starting material |

| Primary (Aliphatic) | Benzylamine | DIPEA (1.5 eq) | THF | -10 °C | Amine in excess (3-5 eq) | 60 - 70% | Tertiary amine (Over-alkylation) |

| Primary (Aromatic) | Aniline derivatives | None (Amine as base) | EtOH | Reflux / 6-12 h | High temp required | 40 - 55% | Pyrazine dimer |

Note: Aromatic amines (anilines) are significantly less nucleophilic and require harsher conditions (refluxing ethanol)[4], which inherently lowers the yield due to increased thermal degradation of the product.

Analytical Characterization

To validate the success of the protocols, verify the product using the following analytical markers:

-

NMR (

-

LC-MS (ESI+): Look for the

peak. If a mass corresponding to

References

- Composés azoliques antifongiques (EP0174769A1)

- Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists (EP1054881B1)

- Chemical compounds (US7572820B2)

-

Synthesis of 2-Acetyl Pyridine Derivatives Source: Scribd URL:[Link]

Sources

- 1. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]

- 2. US7572820B2 - Chemical compounds - Google Patents [patents.google.com]

- 3. EP0174769A1 - Composés azoliques antifongiques - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

preparation of indolizine derivatives from 2-Chloro-1-(pyridin-2-yl)ethanone